molecular formula C16H15N5O B5729894 N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Numéro de catalogue B5729894
Poids moléculaire: 293.32 g/mol
Clé InChI: LXPFGZFZRYKTKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing benzamides, which have been shown to exhibit various biological activities.

Mécanisme D'action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its binding to the PDZ domain of PSD-95, which disrupts the interaction between PSD-95 and its binding partners. This leads to the modulation of various signaling pathways that are involved in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to enhance the survival of neuronal cells under conditions of oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its ability to selectively target the PDZ domain of PSD-95, which is involved in various neurological disorders. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low potency, which may limit its efficacy in certain applications. In addition, the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that can selectively target the PDZ domain of PSD-95 with higher affinity. In addition, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its effects on various signaling pathways. Finally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in neurological disorders should be further explored.

Méthodes De Synthèse

The synthesis of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,6-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Applications De Recherche Scientifique

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its activity as a potential inhibitor of protein-protein interactions. This is because N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to bind to the PDZ domain of the protein PSD-95, which is involved in the regulation of synaptic plasticity and is implicated in various neurological disorders.

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-6-12(2)15(11)18-16(22)13-7-4-8-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFGZFZRYKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.